N-[2-[[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]amino]ethyl]acetamide
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Overview
Description
N-[2-({[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}AMINO)ETHYL]ACETAMIDE is a complex organic compound that features a benzothiophene core. Benzothiophenes are heterocyclic compounds containing a sulfur atom and a benzene ring, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}AMINO)ETHYL]ACETAMIDE typically involves the condensation of benzothiophene derivatives with appropriate amines under controlled conditions. One common method involves the use of a gold(I) complex as a catalyst and iodine(III) as an oxidizing agent to facilitate the difunctionalization of a double bond, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-({[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}AMINO)ETHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine or carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols .
Scientific Research Applications
N-[2-({[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}AMINO)ETHYL]ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-({[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}AMINO)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
(S)-(–)-N-[2-(3-HYDROXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)-ETHYL]-ACETAMIDE: This compound shares a similar amide structure but features an indole core instead of a benzothiophene.
Thiophene Derivatives: Compounds with a thiophene ring system exhibit similar chemical properties and applications.
Uniqueness
N-[2-({[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}AMINO)ETHYL]ACETAMIDE is unique due to its specific benzothiophene core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C13H14N2O2S |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
N-[2-[(3-hydroxy-1-benzothiophen-2-yl)methylideneamino]ethyl]acetamide |
InChI |
InChI=1S/C13H14N2O2S/c1-9(16)15-7-6-14-8-12-13(17)10-4-2-3-5-11(10)18-12/h2-5,8,17H,6-7H2,1H3,(H,15,16) |
InChI Key |
FREULJUAJCBBQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCN=CC1=C(C2=CC=CC=C2S1)O |
Origin of Product |
United States |
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